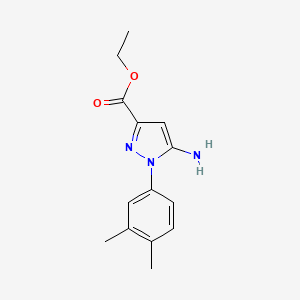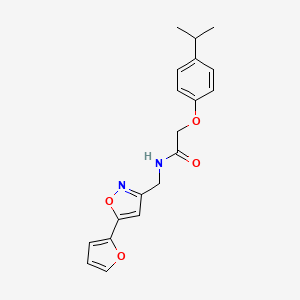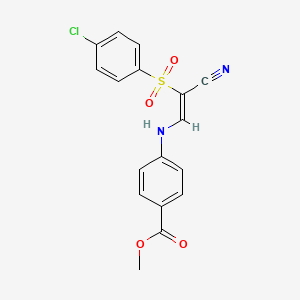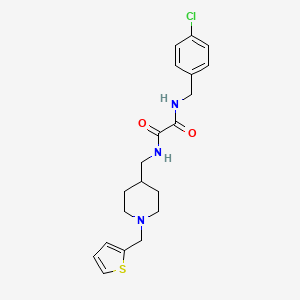
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with malononitrile and cyanoacetamide to form pyrazolo-pyridine nitriles and amides . Cyclocondensation of the obtained derivatives with various reagents can lead to the formation of different types of pyrazolo-pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like IR spectroscopy and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . They often involve reactions with various reagents to form different types of pyrazolo-pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . These studies provide information about properties like melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Scientific Research Applications
Synthesis of 5-aminopyrazolo Derivatives
This compound is used in the synthesis of 5-aminopyrazolo derivatives . The process involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo .
Formation of Imidazo Derivatives
The 5-aminopyrazolo derivatives obtained from the above process can undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form imidazo .
Formation of Pyrazolo Derivatives
The 5-aminopyrazolo derivatives can also be used to form pyrazolo derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
“Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate” can be hydrolyzed and cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones . These can then be treated with substituted anilines to synthesize new substituted pyrazolo[3,4-d]pyrimidin-4-ones .
Development of Drugs for Central Nervous System
Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized using this compound, present promising substrates for the development of drugs for the treatment of the central nervous system .
Antiviral Applications
Pyrazolo[4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring have been found to have antiviral properties .
Antiproliferative Applications
These derivatives have also been found to have antiproliferative properties .
Inhibitors of Janus Kinase and Phosphodiesterase I
The derivatives have been found to act as inhibitors of Janus kinase and phosphodiesterase I .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHTIJYDGWGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B2604615.png)



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
